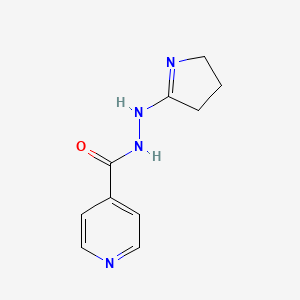

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide

Description

Properties

IUPAC Name |

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c15-10(8-3-6-11-7-4-8)14-13-9-2-1-5-12-9/h3-4,6-7H,1-2,5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGUXOJFAIJMRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 3,4-dihydro-2H-pyrrole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of N’-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A specific study demonstrated that the compound could effectively target multiple signaling pathways involved in cancer cell survival and proliferation, making it a potential candidate for further development as an anticancer agent .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro assays revealed that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. This antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

1.3 Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases .

Material Science

2.1 Synthesis of Novel Polymers

This compound has been utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers have potential applications in coatings, adhesives, and composite materials due to their improved durability and resistance to environmental degradation .

2.2 Development of Sensors

The compound has been explored as a component in the fabrication of chemical sensors. Its ability to interact with specific analytes allows for the development of sensitive detection systems for environmental monitoring and food safety applications. The incorporation of this compound into sensor matrices has shown promising results in enhancing sensitivity and selectivity .

Case Studies

Mechanism of Action

The mechanism by which N’-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Pyridine-4-carbohydrazide derivatives are characterized by their hydrazide-linked aromatic or heterocyclic substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyridine-4-carbohydrazide Derivatives

*MIC: Minimum Inhibitory Concentration

Key Observations:

Anti-Tubercular Activity: Compound 5d demonstrated efficacy against M.

Antimicrobial Spectrum : Quinazoline-thioether derivatives (e.g., 5D1) exhibited superior activity against gram-positive bacteria (MIC as low as 0.4 μg/mL) and fungi, attributed to the electron-withdrawing fluorine substituent enhancing target binding .

Metabolic Stability : Acetylated derivatives (e.g., N′-acetyl-3-methyl-1,6-diphenyl analogs) showed resistance to enzymatic hydrolysis, critical for prolonged therapeutic effects .

Structural Insights : Crystallographic studies on furan-methylidene analogs revealed planar hydrazide bridges and hydrogen-bonding networks, contributing to stability .

Mechanistic Insights

- Molecular Docking : Quinazoline derivatives (e.g., 5D1) showed strong binding to ecKAS III synthase (glide score: −9.2 kcal/mol), explaining their antimicrobial action .

Biological Activity

N'-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula: C9H10N2

- Molecular Weight: 146.19 g/mol

- CAS Number: 532-12-7

The structure features a pyridine ring fused with a dihydropyrrole moiety, which is significant for its biological activity. The presence of the carbohydrazide functional group may enhance its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which includes similar compounds to this compound, exhibit antimicrobial properties. For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating promising efficacy against bacterial strains .

2. Antitumor Activity

Studies have indicated that pyridine derivatives can possess anticancer properties. For example, compounds related to this scaffold have been evaluated for cytotoxicity against various cancer cell lines. In vitro studies demonstrated that certain derivatives exhibited moderate cytotoxic effects on ovarian and breast cancer cells while showing limited toxicity towards non-cancerous cells .

3. Neuroprotective Effects

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their neuroprotective effects. These compounds may modulate neurotransmitter systems and exhibit potential as therapeutic agents for neurodegenerative diseases .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit key enzymes involved in disease pathways.

- Modulation of Receptor Activity: Interaction with neurotransmitter receptors may underlie some neuroprotective effects.

Case Studies and Research Findings

Q & A

Q. What pharmacokinetic challenges are associated with this compound, and how can they be addressed?

- Methodological Answer : Poor solubility (logP >3.5) limits bioavailability. Nanoformulation (liposomes) or prodrug strategies (e.g., esterification of the hydrazide) improve aqueous solubility (≥5 mg/mL) and plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.